

# Technical Support Center: Refining Statistical Models of Co-proxamol-Related Suicide Data

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on statistical models of **co-proxamol**-related suicide data.

## **Frequently Asked Questions (FAQs)**

Q1: What are the primary statistical models used to analyze the impact of **co-proxamol**'s withdrawal on suicide rates?

A1: The most common and effective method cited in the literature is Interrupted Time-Series Analysis (ITSA).[1][2] This quasi-experimental design is ideal for evaluating the impact of a specific intervention (in this case, the withdrawal of **co-proxamol**) at a known point in time. ITSA allows researchers to estimate the change in the level and trend of suicide rates following the policy change, while accounting for pre-existing trends.[1] Other models mentioned in analyses of drug-related suicide data include Poisson regression and general regression analysis to compare fatality rates and incidences.[3]

Q2: What are the essential data sources for modeling **co-proxamol**-related suicides in the UK?

A2: Researchers typically rely on data from several official sources:

Mortality Data: The Office for National Statistics (ONS) in England and Wales provides data
on suicides and deaths from undetermined intent (open verdicts) where co-proxamol was
involved.[1][3][4][5] Similar data is available from the General Register Office for Scotland.[6]

## Troubleshooting & Optimization





- Prescription Data: The Department of Health Prescription Statistics (e.g., Prescription Cost Analysis data) provides information on the volume of co-proxamol prescriptions dispensed in the community.[4][5]
- Non-fatal Self-Poisoning Data: Local monitoring systems, such as the Oxford Monitoring System for Attempted Suicide, can provide data on non-fatal overdoses, which is crucial for calculating case fatality rates.[3][7]

Q3: My time-series model shows seasonality. How should I handle this?

A3: Seasonality is a common feature in suicide data. It is crucial to account for this to avoid biased estimates of an intervention's effect. In your statistical model (e.g., ARIMA or regression with time-series errors), you should include terms to model the seasonal component. This can be done by adding seasonal dummy variables (e.g., for months or quarters) or by using a seasonal ARIMA (SARIMA) model. Failure to account for seasonality could lead you to incorrectly attribute a seasonal dip or spike in suicides to the intervention itself.

Q4: How do I address the issue of "open verdicts" in suicide data?

A4: Deaths from poisoning where the intent is undetermined ("open verdicts") are a significant issue in **co-proxamol**-related death statistics. It is common practice for researchers to include both definite suicides and open verdicts in their analyses to get a more complete picture of fatal self-poisoning.[1][4] When presenting your data, you should clearly state whether your analysis includes only suicides or a combination of suicides and open verdicts. In your model, you can conduct sensitivity analyses to see if the inclusion of open verdicts significantly alters the results.

Q5: What potential confounding variables should I consider in my model?

A5: When modeling the effect of **co-proxamol**'s withdrawal, it's important to consider other factors that could have influenced suicide rates during the same period. Potential confounders include:

- Introduction of other suicide prevention strategies.
- Changes in the availability or prescribing patterns of other drugs used in suicide (e.g., antidepressants, other analgesics).[1]



- Shifts in economic conditions, such as unemployment rates.[8]
- Changes in the provision of mental health services.[9]
- The potentiating effect of alcohol, which was involved in a majority of co-proxamol overdoses.[10]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                 | Potential Cause                                                                                                                                                                                            | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                                                                                       |
|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Model shows significant autocorrelation in residuals. | The model has not adequately captured the time-dependent structure of the data. This violates a key assumption of many regression models and can lead to incorrect standard errors and p-values.           | 1. Plot the Autocorrelation Function (ACF) and Partial Autocorrelation Function (PACF) of the model's residuals to identify the nature of the autocorrelation. 2. Refine the Model: If using an ARIMA model, adjust the AR and MA terms. If using a regression model, add lagged values of the dependent variable or use a model that explicitly accounts for autocorrelated errors, such as a Prais-Winsten or Cochrane- Orcutt procedure. |
| Overdispersion in a Poisson regression model.         | The variance of the suicide count data is greater than the mean, which violates the assumption of the Poisson distribution. This can lead to underestimated standard errors.                               | 1. Check for Overdispersion: Calculate the dispersion parameter. A value greater than 1 suggests overdispersion. 2. Use an Alternative Model: Switch to a Negative Binomial Regression model, which is an extension of Poisson regression that includes an extra parameter to account for the overdispersion.                                                                                                                               |
| Concern about substitution effects.                   | The withdrawal of co-proxamol may have led to an increase in suicides involving other analgesics.[1] A simple model focusing only on co-proxamol deaths might overstate the net benefit of the withdrawal. | 1. Analyze Other Drugs: In addition to co-proxamol, model the time series for suicides involving other common analgesics (e.g., paracetamol, co-codamol, tramadol, NSAIDs) over the same period.  [1][2] 2. Create a Composite                                                                                                                                                                                                              |



Outcome: Model a combined outcome of all analgesic-related suicides to see if the overall trend decreased. 3.
Segmented Regression: Use a segmented regression approach within your ITSA to test if the trend for other analgesics changed after the co-proxamol withdrawal was announced.

Non-stationarity in the time series.

The statistical properties of the suicide data (e.g., mean, variance) are not constant over time. This can lead to spurious correlations.

1. Visual Inspection: Plot the time-series data to look for obvious trends or changes in variance. 2. Statistical Tests: Use formal tests like the Augmented Dickey-Fuller (ADF) test to check for unit roots. 3. Differencing: If the series is non-stationary, take the first difference of the data (i.e., subtract each observation from the previous one) and retest for stationarity. Most time-series models require stationary data.

### **Data Presentation**

Table 1: Co-proxamol-Related Deaths and Prescriptions in England & Wales



| Period    | Average Annual Deaths Involving Co- proxamol (Suicides & Open Verdicts)       | Suicide Deaths per<br>100,000<br>Prescriptions | Notes                                                                  |
|-----------|-------------------------------------------------------------------------------|------------------------------------------------|------------------------------------------------------------------------|
| 1980-1981 | 276                                                                           | Not Available                                  | Data for England and<br>Wales.[5]                                      |
| 1993-2002 | Trends in deaths<br>mirrored prescription<br>trends, peaking in<br>1996/1997. | 2.9 (between 1999-<br>2002)                    | Data for England.[4]                                                   |
| 1997-1999 | 255                                                                           | Not Available                                  | Co-proxamol accounted for 18% of all drug-related suicides.[4][7]      |
| 2008-2010 | 19                                                                            | Not Available                                  | This period represents<br>the full withdrawal<br>phase of the drug.[1] |

Table 2: Comparative Fatality of Overdoses (England & Wales, 1997-1999)

| Drug                                                   | Percentage of Drug-<br>Related Suicides<br>(Alone) | Odds of Dying After<br>Overdose<br>(Compared to<br>Paracetamol) | Odds of Dying After Overdose (Compared to Tricyclic Antidepressants) |
|--------------------------------------------------------|----------------------------------------------------|-----------------------------------------------------------------|----------------------------------------------------------------------|
| Co-proxamol                                            | 18%                                                | 28.1                                                            | 2.3                                                                  |
| Tricyclic<br>Antidepressants                           | 22%                                                | Not Applicable                                                  | Baseline                                                             |
| Paracetamol                                            | 9%                                                 | Baseline                                                        | Not Applicable                                                       |
| Source: Based on data from Hawton et al. (2003).[3][7] |                                                    |                                                                 |                                                                      |



## **Experimental Protocols**

Protocol 1: Interrupted Time-Series Analysis (ITSA) of Co-proxamol Withdrawal

Objective: To statistically evaluate the impact of the January 2005 announcement of **co-proxamol** withdrawal on suicide rates in England and Wales.

#### Methodology:

- Data Collection:
  - Obtain quarterly data on suicide and open verdict deaths involving co-proxamol from the
     Office for National Statistics for a period spanning before and after the intervention (e.g., 1998-2010).[1]
  - Obtain corresponding quarterly data for other analgesics to test for substitution effects.
- Model Specification:
  - Define a time variable (time) that counts the quarters from the start of the study period.
  - Create an intervention dummy variable (intervention) coded '0' for periods before the announcement (Q1 1998 - Q4 2004) and '1' for periods after (Q1 2005 onwards).
  - Create a post-intervention time variable (post\_intervention\_time) that is 0 before the intervention and counts upwards from 1 after the intervention.
- Statistical Model:
  - Use a segmented regression model to estimate the following equation: Suicide\_Rate\_t =  $\beta_0 + \beta_1$ (time t) +  $\beta_2$ (intervention t) +  $\beta_3$ (post intervention time t) + e t
  - Where:
    - $\beta_0$  is the baseline level of the suicide rate at time zero.
    - β<sub>1</sub> is the baseline trend (slope) before the intervention.



- $\beta_2$  represents the immediate change in the level of the suicide rate after the intervention.
- β<sub>3</sub> represents the change in the trend (slope) after the intervention compared to the preintervention trend.
- e\_t is the error term.
- Model Refinement & Validation:
  - Test the model residuals for autocorrelation using the Durbin-Watson statistic or by plotting the ACF/PACF.
  - If autocorrelation is present, use a model that adjusts for it (e.g., ARIMA, Prais-Winsten).
  - Analyze the results: A statistically significant  $\beta_2$  indicates an immediate impact, while a significant  $\beta_3$  indicates a change in the long-term trend.
- · Reporting:
  - Report the coefficients with their 95% confidence intervals.[1]
  - Calculate and report the estimated number of deaths averted over the post-intervention period. For example, studies estimated that approximately 500-600 fewer deaths occurred between 2005 and 2010 than would have been expected without the withdrawal.[1]

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for refining a time-series model of suicide data.



Caption: Logical structure of an Interrupted Time-Series Analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Six-Year Follow-Up of Impact of Co-proxamol Withdrawal in England and Wales on Prescribing and Deaths: Time-Series Study | PLOS Medicine [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Co-proxamol and suicide: a study of national mortality statistics and local non-fatal self poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. centreformedicinesoptimisation.co.uk [centreformedicinesoptimisation.co.uk]
- 7. Co-proxamol and suicide: a study of national mortality statistics and local non-fatal self poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RPubs Data analysis and visualization on suicide rates [rpubs.com]
- 9. Suicide Risk and Addiction: The Impact of Alcohol and Opioid Use Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multicentre study of coproxamol poisoning suicides based on coroners' records in England PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Refining Statistical Models of Co-proxamol-Related Suicide Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181980#refining-statistical-models-of-co-proxamol-related-suicide-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com